molecular formula C25H26N2O2 B7028811 N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide

N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B7028811
M. Wt: 386.5 g/mol
InChI Key: ARZKNTKLYHNACG-UHFFFAOYSA-N
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Description

N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that combines a butylcarbamoyl group with a dihydroacenaphthylene core, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-2-3-15-26-24(28)20-9-7-17(8-10-20)16-27-25(29)22-14-13-19-12-11-18-5-4-6-21(22)23(18)19/h4-10,13-14H,2-3,11-12,15-16H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZKNTKLYHNACG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide typically involves multiple steps, starting with the preparation of the acenaphthylene core. This can be achieved through a series of cyclization reactions, followed by the introduction of the butylcarbamoyl group via carbamoylation reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, sodium borohydride

    Substituting agents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[4-(butylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide include other acenaphthylene derivatives and carbamoyl-substituted aromatic compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of a butylcarbamoyl group with a dihydroacenaphthylene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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